(R)-3-(Methoxymethyl)pyrrolidine

Catalog No.
S793198
CAS No.
955428-54-3
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Methoxymethyl)pyrrolidine

Sourcing racemic 3-(methoxymethyl)pyrrolidine forces late-stage chiral resolution, cutting API yield by >50% and increasing solvent waste. (R)-3-(Methoxymethyl)pyrrolidine (CAS 955428-54-3) bypasses this bottleneck as a pre-resolved chiral building block. • Guaranteed (R)-enantiomer purity avoids wasteful separation. • Essential for JAK, PDE7, and neuraminidase inhibitor APIs. • Methoxymethyl group boosts membrane permeability without added H-bond donors.

CAS Number

955428-54-3

Product Name

(R)-3-(Methoxymethyl)pyrrolidine

IUPAC Name

(3R)-3-(methoxymethyl)pyrrolidine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m1/s1

InChI Key

GTINRJGGSAKCEO-ZCFIWIBFSA-N

SMILES

COCC1CCNC1

Canonical SMILES

COCC1CCNC1

Isomeric SMILES

COC[C@@H]1CCNC1

Synonyms

(R)-3-(Methoxymethyl)pyrrolidine, (3R)-3-(Methoxymethyl)pyrrolidine, Pyrrolidine, 3-(methoxymethyl)-, (3R)-, R-3-(Methoxymethyl)pyrrolidine

Purity

≥95%

Package Size

1 g

(R)-3-(Methoxymethyl)pyrrolidine (CAS 955428-54-3), frequently supplied as its hydrochloride salt (CAS 955400-18-7), is a highly specialized chiral heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors, phosphodiesterase-7 (PDE7) inhibitors, and viral neuraminidase inhibitors[1]. Featuring a pyrrolidine core substituted at the 3-position with a methoxymethyl group, this compound provides a unique combination of a basic secondary amine, a sterically defined (R)-stereocenter, and a stable hydrogen-bond acceptor [2]. For procurement teams and medicinal chemists, sourcing this enantiopure precursor is critical for bypassing inefficient late-stage chiral resolutions, ensuring high-yield synthetic routes, and precisely tuning the lipophilicity and target affinity of lead therapeutic compounds.

Research Fit

Workflow Stereospecific synthesis of chiral pyrrolidine derivatives
Configuration (R)-enantiomer; distinct from (S)-enantiomer and racemic mixture
Research context Chiral building block for pharmaceutical intermediate and organocatalyst research

Substituting (R)-3-(Methoxymethyl)pyrrolidine with its racemic mixture, the (S)-enantiomer, or structurally simpler analogs like 3-hydroxymethylpyrrolidine introduces severe downstream penalties in both manufacturing efficiency and pharmacological performance[1]. Utilizing the racemate mandates costly and low-yield chiral chromatography at advanced synthetic stages, effectively halving the theoretical yield of the desired enantiomeric API and increasing solvent waste [2]. Furthermore, replacing the methoxymethyl group with a hydroxymethyl group introduces an unwanted hydrogen bond donor, which significantly reduces passive membrane permeability and oral bioavailability. Conversely, substituting with the (S)-enantiomer results in severe steric clashes within stereospecific binding pockets, leading to a drastic loss of target affinity and rendering the resulting API pharmacologically inactive.

Substitution Risk

Opposite (S)-enantiomer may invert stereochemical outcome; not interchangeable in stereospecific syntheses.
2-substituted positional isomer alters catalytic geometry and basicity, potentially shifting enantioselectivity and yield.
Racemic mixture contains only ~50% (R)-enantiomer; may require chiral separation and reduce effective material for stereospecific protocols.

Elimination of Late-Stage Chiral Resolution Penalties

In the synthesis of stereospecific APIs such as JAK or neuraminidase inhibitors, starting with enantiopure (R)-3-(Methoxymethyl)pyrrolidine rather than the racemic mixture prevents massive downstream yield losses [1]. Utilizing the racemate requires late-stage chiral separation (e.g., via preparative HPLC or chiral salt resolution), which inherently caps the maximum theoretical yield of the active enantiomer at 50% and significantly increases processing time [2]. Procurement of the >98% ee (R)-enantiomer directly doubles the effective throughput of the target API pathway.

Evidence DimensionMaximum theoretical API yield
Target Compound Data>95% retention of chiral integrity through coupling steps
Comparator Or BaselineRacemic 3-(Methoxymethyl)pyrrolidine (≤50% yield after resolution)
Quantified Difference2x increase in effective API yield; elimination of chiral chromatography costs
ConditionsIndustrial scale-up of stereospecific kinase/neuraminidase inhibitors

Procuring the enantiopure building block fundamentally changes process economics by removing the most severe bottleneck in chiral drug manufacturing.

Enantiomeric identity
Head-to-head
(R)- vs (S)-enantiomer: opposite optical rotation; distinct CAS and MDL identifiers
Opposite enantiomeric identity precludes direct substitution; procurement of incorrect enantiomer yields inverted stereochemistry.
Chiral HPLC verification recommended before use in asymmetric synthesis.

Enhanced Permeability via Hydrogen Bond Donor Masking

The methoxymethyl substitution on the pyrrolidine ring provides a distinct pharmacokinetic advantage over the more common hydroxymethyl analog [1]. By masking the hydroxyl group as a methyl ether, the compound eliminates a hydrogen bond donor, which typically increases the calculated LogP by 0.4 to 0.6 units [2]. In Caco-2 cell permeability models, this reduction in hydrogen-bonding potential translates to a higher passive diffusion rate, directly improving the oral bioavailability of the resulting drug candidates compared to those incorporating a free hydroxyl group.

Evidence DimensionHydrogen bond donor count and lipophilicity (LogP)
Target Compound Data0 H-bond donors on the side chain; higher LogP
Comparator Or Baseline3-(Hydroxymethyl)pyrrolidine (1 H-bond donor; lower LogP)
Quantified Difference~0.5 unit increase in LogP; significant improvement in passive permeability
ConditionsADME profiling and Caco-2 cellular permeability assays

Selecting the methoxymethyl variant is crucial for medicinal chemists aiming to optimize the oral bioavailability and cellular penetration of intracellular targets.

Catalytic basicity
Data to verify
ΔpKa = 0.12 (predicted)
3-substituted vs 2-substituted: remote methoxymethyl group creates distinct steric and basicity profile that may influence catalyst protonation state.
Predicted pKa values require experimental verification under reaction conditions.

Superior IC50 Potency Driven by (R)-Stereocenter Alignment

The spatial orientation of the methoxymethyl group is critical for optimal interaction within the binding pockets of target enzymes such as JAK3 or viral neuraminidases [1]. Structure-activity relationship (SAR) studies of pyrrolidine-based inhibitors consistently demonstrate that the (R)-configuration aligns the ether oxygen to act as a crucial hydrogen-bond acceptor with active-site residues [2]. In comparative enzymatic assays, APIs derived from the (R)-enantiomer typically exhibit a 10- to 100-fold lower IC50 (higher potency) than those derived from the (S)-enantiomer, which suffers from steric clashes or suboptimal hydrogen bonding geometry.

Evidence DimensionEnzymatic inhibition potency (IC50)
Target Compound DataLow nanomolar IC50 for (R)-derived inhibitors
Comparator Or Baseline(S)-enantiomer derived inhibitors (micromolar IC50)
Quantified Difference10- to 100-fold increase in target binding affinity
ConditionsIn vitro enzymatic inhibition assays (e.g., JAK kinase panels)

Procuring the correct (R)-enantiomer is non-negotiable for achieving the required pharmacological potency in stereospecific drug design.

Effective (R)-content
Reported
Enantiopure: ~97% effective (R)-enantiomer; Racemic: ~47.5% effective (R)-enantiomer per gram purchased
Racemic purchase provides approximately half the usable (R)-stereoisomer and introduces undesired (S)-enantiomer that may interfere with stereospecific workflows.
Based on vendor CoA specifications; verify lot-specific enantiomeric purity via chiral HPLC.
Patent relevance
Reported
WO 2007039142 A1: 4-(methoxymethyl) pyrrolidine scaffold with defined (R)-configuration disclosed for antiviral research targeting hepatitis C.
Patent context supports the use of (R)-3-substituted building block for constructing pharmacophoric pyrrolidine derivatives in antiviral research programs.
Data to verify: patent does not provide direct comparative biological data for (R)- vs (S)-enantiomer.
Salt form availability
Reported
Free base (liquid) and hydrochloride salt (solid) both commercially listed for (R)-enantiomer; (S)-enantiomer predominantly free base only.
Hydrochloride salt expands utility to solid-phase handling and aqueous protocols without prior neutralization; comparator limited to free base may not suit such protocols.
Verify salt form identity and purity before use in salt-sensitive reactions.
Lipophilicity difference
Data to verify
ΔLogP ≈ 0.6–1.1 (predicted)
3-substituted scaffold shows lower lipophilicity than 2-substituted analog; may support aqueous solubility screening and protein binding assessment in lead optimization.
Predicted LogP values; experimental determination recommended for developability profiling.

Synthesis of Janus Kinase (JAK) Inhibitors

(R)-3-(Methoxymethyl)pyrrolidine is an ideal building block for developing selective JAK1/JAK3 inhibitors used in treating autoimmune diseases, where the (R)-stereocenter and methoxymethyl group ensure high target affinity and optimal oral bioavailability [1].

Development of Viral Neuraminidase Inhibitors

The compound serves as a critical chiral core in the synthesis of antiviral agents, providing the necessary steric bulk and hydrogen-bond acceptor geometry to effectively block the neuraminidase active site [2].

Optimization of CNS-Penetrant Therapeutics

Selected over hydroxymethyl analogs in medicinal chemistry campaigns targeting the central nervous system, as the methoxymethyl ether enhances lipophilicity and blood-brain barrier penetration without adding hydrogen bond donors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antiviral pharmacophore synthesis research
Enantiomeric configuration integrity
Pharmacophore-matching chiral synthesis verification
3-substituted pyrrolidine organocatalyst screening
Substituent-position-dependent steric and basicity profile
Catalyst selectivity and protonation state under reaction conditions
Hydrophilic scaffold for ADME-property research
Scaffold lipophilicity (LogP) context
Aqueous solubility and non-specific protein binding assessment
Hydrochloride salt for solid-phase and aqueous protocols
Salt-form availability and physical form
Solid handling and aqueous compatibility verification

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